Dibromosceptrin
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Overview
Description
Dibromosceptrin is a natural product found in Agelas conifera with data available.
Scientific Research Applications
Neurotoxic Activity
- Effect on Membrane Sodium Currents : Dibromosceptrin, an alkaloid purified from tropical marine sponges of the genus Agelas, has been found to have neurotoxic activity. It decreases the amplitudes of inward sodium currents in chick embryo sympathetic ganglia cells without affecting the voltage dependence of current activation. It also shifts the voltage dependence of current inactivation toward more negative potentials, thus affecting the channel inactivation characteristics (Rentas et al., 1995).
Potential in Drug Discovery
- Structurally Guided Isolation : In a structurally guided isolation effort for treating opportunistic infections in AIDS, this compound's derivative, debromosceptrin, was identified from the Caribbean sponge Agelas conifera. This compound, along with other pyrrole analogues, showed marginal inhibition of Mycobacterium tuberculosis, indicating its potential in drug discovery (Shen et al., 1998).
Translational Research Perspectives
- Broader Impact on Medicine : While not directly about this compound, it's important to note the broader context of drug research and discovery, where compounds like this compound play a role. Translational research, which applies scientific findings to clinical practice, has significantly benefited from discoveries in molecular biology and genetics, influencing treatment options and leading to novel therapies (Kim, 2007).
Properties
CAS No. |
117417-71-7 |
---|---|
Molecular Formula |
C22H22Br4N10O2 |
Molecular Weight |
778.1 g/mol |
IUPAC Name |
N-[[2,3-bis(2-amino-1H-imidazol-5-yl)-4-[[(4,5-dibromo-1H-pyrrole-2-carbonyl)amino]methyl]cyclobutyl]methyl]-4,5-dibromo-1H-pyrrole-2-carboxamide |
InChI |
InChI=1S/C22H22Br4N10O2/c23-9-1-11(33-17(9)25)19(37)29-3-7-8(4-30-20(38)12-2-10(24)18(26)34-12)16(14-6-32-22(28)36-14)15(7)13-5-31-21(27)35-13/h1-2,5-8,15-16,33-34H,3-4H2,(H,29,37)(H,30,38)(H3,27,31,35)(H3,28,32,36) |
InChI Key |
HCZXBTALDGQIPO-UHFFFAOYSA-N |
SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=C(N5)Br)Br |
Canonical SMILES |
C1=C(NC(=C1Br)Br)C(=O)NCC2C(C(C2C3=CN=C(N3)N)C4=CN=C(N4)N)CNC(=O)C5=CC(=C(N5)Br)Br |
Synonyms |
dibromosceptrin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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